
2-Bromo-1,1-dimethoxyethane
Overview
Description
Preparation Methods
Catalytic Bromination of Acetaldehyde Derivatives
The bromination of acetaldehyde dimethyl acetal represents the most direct route to 2-bromo-1,1-dimethoxyethane. While explicit documentation of this reaction is limited, the synthesis of 1,1-diethoxy-2-bromoethane (a structural analog) offers valuable insights.
Reaction Mechanism and Conditions
In the patented method for 1,1-diethoxy-2-bromoethane synthesis , acetaldehyde undergoes bromination in the presence of cupric bromide (CuBr₂) as a catalyst. Bromine water is introduced dropwise to a mixture of acetaldehyde and CuBr₂ at controlled temperatures (0–25°C). The reaction proceeds via electrophilic addition, where bromine attacks the carbonyl carbon, followed by stabilization through acetal formation.
Adaptation for Dimethoxy Analogs :
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Substitute ethanol with methanol in the condensation step to yield the dimethoxy product.
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Maintain a molar ratio of 1:1.2 (acetaldehyde dimethyl acetal to bromine) to minimize side reactions such as over-bromination.
Critical Parameters
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Catalyst : CuBr₂ enhances reaction efficiency by polarizing the bromine molecule, facilitating electrophilic attack.
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Temperature : Reactions conducted below 25°C favor mono-bromination, while higher temperatures risk di-brominated byproducts.
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Solvent : Acetic acid or dichloromethane is preferred for solubility and stability of intermediates .
Condensation Reaction with Methanol
Following bromination, the intermediate 2-bromoacetaldehyde undergoes condensation with methanol to form the final product. This step is pivotal for acetal stabilization.
Reaction Protocol
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Post-Bromination Processing : After bromination, methanol is added to the reaction mixture.
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Acid Catalysis : The byproduct hydrogen bromide (HBr) acts as an in situ catalyst, promoting acetal formation.
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Reaction Duration : 2–4 hours at reflux (65–70°C) ensures complete conversion .
Side Reactions and Mitigation
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Dimerization : Excess methanol (2–3 eq) suppresses dimerization of 2-bromoacetaldehyde.
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Byproduct Formation : Silica gel column chromatography effectively removes impurities such as unreacted acetaldehyde or di-brominated species .
Purification and Isolation
High-purity this compound necessitates rigorous purification.
Chromatographic Separation
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Stationary Phase : Silica gel (200–300 mesh) with a hexane/ethyl acetate gradient (9:1 to 4:1) resolves the target compound from byproducts .
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Yield Optimization : Pilot-scale trials report 68–72% yield after column purification .
Vacuum Distillation
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Conditions : Reduced pressure (10–15 mmHg) and temperatures of 80–85°C prevent thermal decomposition.
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Purity : Distilled product achieves ≥98% purity (GC-MS analysis) .
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for analogous bromoacetals:
Challenges and Innovations
Stability Issues
This compound is prone to hydrolysis under acidic or humid conditions. Stabilizers such as potassium carbonate (0.5% w/w) are added during storage to inhibit decomposition .
Scalability
Industrial-scale production requires continuous bromine addition systems to maintain stoichiometric control. Pilot studies highlight the utility of flow reactors for enhancing reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1-dimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-1,1-dimethoxyethane.
Reduction Reactions: The compound can be reduced to 1,1-dimethoxyethane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 2-bromoacetaldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
- 2-Hydroxy-1,1-dimethoxyethane
- 1,1-Dimethoxyethane
- 2-Bromoacetaldehyde
Scientific Research Applications
Scientific Research Applications
The applications of 2-Bromo-1,1-dimethoxyethane can be categorized into several domains:
Organic Synthesis
- Intermediate for Pharmaceuticals : It is widely used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like erythromycin and cephalosporins. Its reactivity facilitates the formation of complex organic structures .
- Synthesis of Acetals : The compound is specifically employed in the synthesis of 2,3-O-acetals through reactions with 2,3-diols in the presence of catalysts such as 10-camphorsulphonic acid .
Medicinal Chemistry
- Antibiotic Development : Research has shown that this compound plays a role in developing new antibiotics by acting on specific biochemical pathways . Its ability to modify biological molecules makes it a valuable tool in drug design.
Chemical Biology
- Building Block for Bioactive Molecules : This compound serves as a foundational building block for synthesizing biologically active molecules, which can be crucial for understanding cellular mechanisms and developing therapeutic agents .
Industrial Applications
- Specialty Chemicals Production : In industrial settings, it is utilized as a reagent in chemical manufacturing processes to produce specialty chemicals that require specific functional groups .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- A study published in Tetrahedron detailed its use in synthesizing cyclic dioxonium intermediates which are essential for creating complex organic molecules .
- Research on antimicrobial activity demonstrated that derivatives synthesized from this compound exhibit significant efficacy against foodborne pathogens .
Mechanism of Action
The mechanism of action of 2-Bromo-1,1-dimethoxyethane involves its reactivity as an alkylating agent. The bromine atom acts as a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and addition reactions, facilitating the formation of new chemical bonds. The methoxy groups provide stability to the intermediate products formed during these reactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-1,1-dimethoxyethane
- CAS Number : 7252-83-7
- Molecular Formula : C₄H₉BrO₂
- Molecular Weight : 169.017 g/mol
- Synonyms: Bromoacetaldehyde dimethyl acetal, 2,2-Dimethoxybromoethane .
Physical Properties :
- Appearance : Colorless liquid.
- Boiling Point : 148–150°C (421–423 K) .
- Density : 1.43 g/mL at 25°C .
- Solubility : Insoluble in water; soluble in organic solvents like DMF, THF, and ether .
Comparison with Structurally Similar Compounds
2-Bromo-1,1-diethoxyethane
Chemical Identity :
- IUPAC Name : 2-Bromo-1,1-diethoxyethane
- CAS Number : 2032-35-1
- Molecular Formula : C₆H₁₃BrO₂
- Molecular Weight : 197.07 g/mol
- Synonyms: Bromoacetaldehyde diethyl acetal, Ethane-2-bromo-1,1-diethoxy .
Physical Properties :
- Density : Estimated ~1.2–1.3 g/mL (similar to dimethyl analog but with higher steric bulk).
Key Differences :
- Boiling Point: Lower than this compound (discrepancy noted between computational and experimental data) .
- Steric Effects : Ethoxy groups may reduce reaction efficiency in cyclization or alkylation steps compared to methoxy analogs .
2-Bromo-1,1,1-trichloroethane
Chemical Identity :
- IUPAC Name : 2-Bromo-1,1,1-trichloroethane
- CAS Number : 594-41-2
- Molecular Formula : C₂H₂BrCl₃
- Molecular Weight : 212.29 g/mol
- Synonyms: Bromotrichloroethane, Trichlorobromomethane .
Physical Properties :
- Density : ~1.8–2.0 g/mL (higher due to chlorine substituents).
Key Differences :
- Halogenation : Presence of three chlorine atoms alters electronic properties and toxicity profile compared to acetals like this compound.
2-Bromoethyl Isoindoline-1,3-dione
Chemical Identity :
- CAS Number: Not explicitly provided; referenced as a purchased reagent in .
- Structure : Combines bromoethyl and isoindoline moieties.
Key Differences :
- Functionality : Reactive bromoethyl group vs. protected acetal in this compound.
- Application Scope : Primarily used in biomedical engineering rather than small-molecule synthesis .
Data Tables
Table 1: Physicochemical Comparison
Table 2: Reactivity Comparison
Biological Activity
2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde dimethyl acetal, is an organic compound with the molecular formula C4H9BrO2 and a molecular weight of 169.02 g/mol. This compound is significant in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is primarily related to its reactivity as a brominated pharmaceutical intermediate and its role in biochemical reactions.
The biological activity of this compound can be attributed to its interactions with biomolecules:
- Target of Action : The compound acts on various enzymes and cellular pathways, influencing gene expression and cellular processes.
- Mode of Action : It participates in the synthesis of 2,3-O-acetal through reactions with 2,3-diols in the presence of catalysts such as 10-camphorsulphonic acid (CSA) .
The biochemical properties of this compound are crucial for understanding its biological effects:
- Stability : The compound exhibits stability under specific conditions but can degrade in the presence of moisture, leading to by-products that may affect cellular functions .
- Dosage Effects : In animal models, lower doses may have beneficial effects by modulating cellular pathways, while higher doses can induce toxicity, resulting in symptoms like headache and nausea .
- Metabolic Pathways : It interacts with various enzymes and cofactors during metabolism, influencing overall metabolic activity .
Transport and Distribution
The transport mechanisms of this compound are critical for its efficacy:
- Cellular Transport : The compound interacts with specific transporters that facilitate its movement across cellular membranes. This interaction is vital for its distribution within tissues and cells .
- Subcellular Localization : The localization within cellular compartments affects its biological function and activity .
Chemical Reactions
This compound undergoes several chemical reactions that are relevant to its biological applications:
Type of Reaction | Description |
---|---|
Substitution Reactions | Bromine can be substituted by nucleophiles (e.g., hydroxide ions) to form 2-hydroxy-1,1-dimethoxyethane. |
Reduction Reactions | Can be reduced to 1,1-dimethoxyethane using lithium aluminum hydride. |
Oxidation Reactions | Oxidation yields 2-bromoacetaldehyde. |
Case Studies
Several studies highlight the biological activity and applications of this compound:
- Synthesis of Antibiotics : The compound has been used in the synthesis of antibiotics such as erythromycin and cephalosporins. Its reactivity allows for the formation of complex structures necessary for these pharmaceuticals .
- Chemical Biology Applications : It serves as a building block for synthesizing biologically active molecules, showcasing its versatility in medicinal chemistry .
- Toxicological Studies : Research indicates that exposure to high concentrations can lead to adverse effects in animal models, emphasizing the need for careful dosage management in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the typical synthetic applications of 2-bromo-1,1-dimethoxyethane in organic chemistry?
- Methodological Answer : This compound is commonly used as an alkylating agent in nucleophilic substitution reactions. For example, it reacts with thiols (e.g., cysteine derivatives) under basic conditions (Cs₂CO₃, DMF, 110°C) to introduce a dimethoxyethyl group . It is also employed in synthesizing aldehydes via hydrolysis of acetals under acidic conditions (1 N HCl, 90°C) . Typical solvents include DMF or MeCN for coupling reactions, with purification via column chromatography (silica gel, n-hexane/EtOAc or MeOH/CH₂Cl₂) .
Q. How is this compound utilized in the synthesis of degradable polymers?
- Methodological Answer : It serves as a precursor for synthesizing cyclic monomers like 2-methylene-1,3-dioxepane (MDO). The process involves a ring-closing reaction with diols (e.g., 1,4-butanediol) followed by dehydrogenation using strong bases (e.g., KOtBu). MDO is copolymerized with vinyl acetate to create hydrolytically degradable polymers for tissue engineering .
Q. What precautions are necessary when handling this compound in alkylation reactions?
- Methodological Answer : Stabilizers like potassium carbonate (0.5%) are often added to prevent decomposition . Reactions should be monitored via TLC or ¹H NMR to track thiol deprotection (e.g., observing the thiol proton at 1.54 ppm as a doublet of doublets) . Side reactions, such as dimerization, can occur if stoichiometry or reaction time is not optimized .
Advanced Research Questions
Q. What mechanistic insights explain the formation of dimeric byproducts during thiol alkylation with this compound?
- Methodological Answer : Dimerization arises via dehydroalanine intermediate formation, followed by 1,4-addition of free thiols. This side reaction is prevalent under suboptimal conditions (e.g., excess base or prolonged reaction times). X-ray crystallography confirmed the dimer’s structure, emphasizing the need for precise stoichiometric control (1:1 thiol-to-reagent ratio) and inert atmospheres (N₂) to suppress oxidation .
Q. How can coupling reactions involving this compound be optimized for higher yields in heterocyclic systems?
- Methodological Answer : Key parameters include:
- Base selection : Cs₂CO₃ outperforms weaker bases due to its strong deprotonation capacity, enhancing nucleophilicity .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction kinetics .
- Temperature : Reactions at 110°C for 24 hours achieve ~80% yields in chromenopyrrolone synthesis .
- Workup : Sequential washing (H₂O, brine) and drying (Na₂SO₄) minimize impurities .
Q. What analytical techniques are critical for characterizing reaction intermediates and products derived from this compound?
- Methodological Answer :
- ¹H NMR : Tracks reaction progress (e.g., thiol deprotection, acetal hydrolysis) and identifies byproducts .
- ESI-MS : Validates molecular weights of nucleobase-2-oxoethyl derivatives after acetal hydrolysis .
- X-ray crystallography : Resolves ambiguous structures, such as dimeric side products .
- Chromatography : Silica gel columns with gradient elution (EtOAc/hexane or MeOH/CH₂Cl₂) separate polar and non-polar products .
Properties
IUPAC Name |
2-bromo-1,1-dimethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSFWUFSEJXMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064608 | |
Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
Source | EPA DSSTox | |
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Molecular Weight |
169.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7252-83-7 | |
Record name | 2-Bromo-1,1-dimethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7252-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,1-dimethoxyethane | |
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Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
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Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
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Record name | 2-bromo-1,1-dimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.881 | |
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Record name | 2,2-Dimethoxybromoethane | |
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Retrosynthesis Analysis
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